molecular formula C23H24FN3O3 B1193726 VU6001192

VU6001192

Cat. No.: B1193726
M. Wt: 409.46
InChI Key: MIESVVLHUFOIOH-GASCZTMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU6001192 (compound 58) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGlu2), discovered through structural optimization of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides . It was designed to address the historical challenge of achieving subtype selectivity within group II mGlu receptors (mGlu2 and mGlu3). This compound exhibits an IC50 of 207 nM for mGlu2 and demonstrates >100-fold selectivity over mGlu3 (IC50 > 30 μM) and other mGlu subtypes . Its discovery marked a breakthrough in neuroscience research, enabling precise interrogation of mGlu2’s role in CNS disorders such as depression and anxiety without confounding mGlu3 activity .

Structurally, this compound features a quinoline core with a carboxamide substituent at the 3-position and an aryl group at the 1-position. This scaffold was derived via scaffold-hopping from the M1 muscarinic receptor positive allosteric modulator (PAM) BQCA, highlighting cross-receptor chemotype adaptability .

Scientific Research Applications

Neuroscience Research

Mechanism of Action:
VU6001192's primary application lies in its ability to modulate mGlu2 receptor activity. By inhibiting this receptor, researchers can investigate its role in neurotransmission and synaptic plasticity, which are crucial for learning and memory processes.

Case Study:
In a study utilizing this compound, researchers explored its effects on anxiety-related behaviors in animal models. The compound was shown to reduce anxiety-like behaviors in rodents, suggesting potential therapeutic benefits for anxiety disorders .

Imaging Studies

Positron Emission Tomography (PET):
this compound has been utilized in imaging studies to visualize mGlu2 receptor distribution in the brain. Its derivatives have been radiolabeled for PET imaging, allowing researchers to study receptor density and function in vivo.

Data Table: Imaging Efficacy of this compound Derivatives

CompoundRadiolabelBinding Affinity (IC50, nM)Brain Penetration
This compound[^11C]QCA45Moderate
[^11C]3[^11C]326High

This table highlights the derivatives of this compound that have been synthesized for imaging purposes, demonstrating varying levels of brain penetration and binding affinity .

Pharmacological Studies

Therapeutic Potential:
Research indicates that mGlu2 receptors are implicated in various psychiatric disorders. This compound's selective inhibition may provide insights into developing new treatments for conditions like schizophrenia and depression.

Case Study:
A pharmacological study using this compound demonstrated its ability to reverse cognitive deficits induced by NMDA receptor antagonists in animal models. This suggests that targeting mGlu2 could be a viable strategy for treating cognitive impairments associated with psychosis .

Q & A

Basic Research Questions

Q. What is the primary pharmacological mechanism of VU6001192, and how does it differ from other mGluR2 modulators?

this compound is a selective negative allosteric modulator (NAM) of metabotropic glutamate receptor 2 (mGluR2). Unlike orthosteric ligands, it binds to an allosteric site, modulating receptor activity without competing with endogenous glutamate. Its selectivity for mGluR2 over mGluR3 (IC₅₀ >30 μM for mGluR3) distinguishes it from non-selective modulators, as demonstrated via radioligand binding assays and functional cAMP assays .

Q. What experimental models are most appropriate for initial in vitro evaluation of this compound’s potency and selectivity?

Use recombinant cell lines expressing mGluR2 and related subtypes (e.g., mGluR3, mGluR5) to measure concentration-response curves. Key assays include:

  • Calcium mobilization assays to assess functional inhibition.
  • Radioligand displacement assays (e.g., using [³H]LY341495) to confirm binding affinity.
  • Cross-reactivity screens against other GPCRs to rule off-target effects .

Q. How can researchers validate the CNS penetration of this compound in preclinical studies?

Employ brain-to-plasma ratio (Kp) and unbound Kp (Kp,uu) measurements via mass spectrometry in rodent models. This compound exhibits favorable CNS penetration (Kp = 1.9, Kp,uu = 0.78), validated through systemic administration followed by cerebrospinal fluid (CSF) and brain homogenate analysis .

Advanced Research Questions

Q. What methodological strategies were used to optimize this compound’s CNS penetration while maintaining mGluR2 selectivity?

The optimization involved:

  • Truncation of the core scaffold to reduce molecular weight and polar surface area, enhancing blood-brain barrier (BBB) permeability.
  • Introduction of lipophilic substituents (e.g., fluorinated aryl groups) to balance solubility and membrane diffusion.
  • In silico modeling to predict BBB penetration using tools like PAMPA-BBB and MDCK cell assays .

Q. How should researchers address contradictory data in receptor selectivity profiles between in vitro and in vivo models for this compound?

Contradictions may arise from differences in protein expression levels or compensatory mechanisms in vivo. To resolve this:

  • Perform ex vivo receptor occupancy studies using positron emission tomography (PET) tracers in animal models.
  • Compare knockout (mGluR2⁻/⁻) vs. wild-type models to isolate mGluR2-specific effects.
  • Validate findings with orthogonal assays (e.g., electrophysiology in brain slices) .

Q. What are the critical considerations for designing dose-response studies with this compound in behavioral models of CNS disorders?

  • Use translational endpoints (e.g., prepulse inhibition for schizophrenia, forced swim test for depression).
  • Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma/brain concentrations with efficacy.
  • Control for sex differences and circadian variability in rodent models .

Q. How can structural modifications of this compound’s quinoline carboxamide core impact its metabolic stability and off-target effects?

  • Cytochrome P450 (CYP) inhibition assays identify metabolic hotspots (e.g., N-dealkylation sites).
  • Introduction of electron-withdrawing groups (e.g., -CF₃) on the aryl ring reduces oxidative metabolism.
  • Metabolite identification studies (e.g., using liver microsomes) guide synthetic adjustments to improve half-life .

Q. What analytical techniques are recommended for resolving inconsistencies in this compound’s in vivo efficacy across different rodent strains?

  • Genetic profiling of strains to identify polymorphisms in mGluR2 or downstream signaling proteins.
  • Cerebrospinal fluid (CSF) sampling to confirm consistent drug exposure.
  • Multivariate regression analysis to account for covariates like age, stress levels, and baseline behavior .

Q. How does this compound compare to earlier mGluR2 NAMs like MRK-8-29 in terms of therapeutic potential and experimental limitations?

Unlike MRK-8-29, this compound’s truncated scaffold eliminates off-target activity at M1 receptors. However, its narrower therapeutic window in anxiety models requires careful titration. Direct comparisons should use head-to-head assays under identical conditions, focusing on:

  • Receptor occupancy kinetics .
  • Behavioral readouts in disease-relevant models .

Q. What methodological frameworks (e.g., FINER, PICO) are most applicable when formulating research questions about this compound’s role in synaptic plasticity?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Investigate unexplored pathways (e.g., mGluR2-AMPAR crosstalk).
  • Feasibility : Use slice electrophysiology paired with this compound perfusion.
  • Ethics : Adhere to IACUC guidelines for in vivo plasticity studies .

Q. Methodological Notes

  • Data Analysis : For receptor selectivity studies, use Schild regression to calculate pA₂ values and confirm allosteric modulation .
  • Contradiction Resolution : Apply principal contradiction analysis (from dialectical materialism) to prioritize confounding variables in complex datasets .
  • Ethical Compliance : Document animal welfare protocols and data transparency per NIH guidelines, especially for CNS-targeting compounds .

Comparison with Similar Compounds

The pharmacological and pharmacokinetic profiles of VU6001192 are best contextualized against three key analogues: VU6001966 , MRK-8-29 (mGlu2 NAM70) , and JNJ-42491293 .

VU6001966

  • Structure and Potency : A truncated picolinamide derivative optimized from this compound, VU6001966 retains the mGlu2 NAM activity but simplifies the core structure. It exhibits improved potency (mGlu2 IC50 = 78 nM ) and maintains selectivity over mGlu3 (IC50 > 30 μM) .
  • CNS Penetration : Unlike this compound and earlier mGlu2 NAMs, VU6001966 achieves superior brain exposure (Kp = 1.9 , Kp,uu = 0.78 ), addressing a major limitation of prior compounds (Kp ≈ 0.3, Kp,uu ≈ 0.1) .
  • Utility : This compound is a lead candidate for PET tracer development due to its balanced potency and CNS bioavailability .

MRK-8-29 (mGlu2 NAM70)

  • Structure and Discovery : MRK-8-29, a Merck-discovered mGlu2 NAM, shares structural motifs with BQCA (an M1 PAM). Its Markush structure emphasizes a primary carboxamide at C2 and diverse substituents at C4 and C7 .
  • It served as a scaffold inspiration for this compound, validating the feasibility of chemotype repurposing across receptor families .

JNJ-42491293 and Decoglurant

  • Profile: These earlier mGlu2/3 NAMs lack subtype selectivity, acting on both mGlu2 and mGlu3.
  • Limitations : Their promiscuity complicates mechanistic studies, underscoring this compound’s value as a selective tool .

Table 1. Comparative Analysis of mGlu2 NAMs

Parameter This compound VU6001966 MRK-8-29 JNJ-42491293
mGlu2 IC50 207 nM 78 nM Not Disclosed ~100 nM
mGlu3 IC50 >30 μM >30 μM >30 μM Active
CNS Penetration (Kp) Moderate (~0.3)* 1.9 Not Disclosed Low
Selectivity (mGlu2/mGlu3) >100-fold >100-fold >100-fold Non-selective
Structural Class Quinoline-carboxamide Picolinamide BQCA-derived Benzodiazepine

*Inferred from earlier mGlu2 NAMs .

Key Research Findings

Selectivity Mechanism: this compound’s selectivity arises from its interaction with a unique allosteric site on mGlu2, distinct from orthosteric agonists and non-selective NAMs .

CNS Limitations : While this compound is a superior in vitro tool, its moderate CNS penetration restricts in vivo utility, a gap addressed by VU6001966 .

Therapeutic Implications : Selective mGlu2 inhibition via this compound has clarified mGlu2’s role in regulating synaptic glutamate release, informing drug development for mood disorders .

Properties

Molecular Formula

C23H24FN3O3

Molecular Weight

409.46

IUPAC Name

6-(((2S,6R)-2,6-dimethylmorpholino)methyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C23H24FN3O3/c1-14-10-26(11-15(2)30-14)12-16-3-8-21-19(9-16)22(28)20(23(25)29)13-27(21)18-6-4-17(24)5-7-18/h3-9,13-15H,10-12H2,1-2H3,(H2,25,29)/t14-,15+

InChI Key

MIESVVLHUFOIOH-GASCZTMLSA-N

SMILES

O=C1C(C(N)=O)=CN(C2=CC=C(F)C=C2)C(C1=C3)=CC=C3CN4C[C@@H](C)O[C@@H](C)C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU6001192;  VU 6001192;  VU-6001192

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of compound G (10 mg, 0.032 mmol), cis-2,6-dimethylmorpholine (5 μL, 0.039 mmol), and acetic acid (4.6 μL, 0.081 mmol) in dichloromethane (1 mL) were stirred for one hour. To this mixture was added sodium triacetoxyborohydride (10.2 mg, 0.048 mmol). After 16 hours, the reaction was concentrated to dryness. Purification by reverse phase HPLC afforded 5 mg (38%) of the title compound. 1H NMR (400 MHz, DMSO-d6) δ 9.23 (d, J=4.4 Hz, 1H), 8.55 (s, 1H), 8.26 (d, J=1.8 Hz, 1H), 7.77-7.73 (m, 2H), 7.65 (dd, J=8.7, 2 Hz, 1H), 7.59 (d, J=4.4 Hz, 1H), 7.52 (t, J=8.68, 8.76, 2H), 7.03 (d, J=8.68, 1H), 3.57-3.52 (m, 4H), 2.65 (d, J=10.2 Hz, 2H), 1.01 (d, J=6.3 Hz, 6H); ES-MS [M+1]+: 410.3.
Name
compound G
Quantity
10 mg
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylmorpholine
Quantity
5 μL
Type
reactant
Reaction Step One
Quantity
4.6 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10.2 mg
Type
reactant
Reaction Step Two
Name
title compound
Yield
38%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
VU6001192
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
VU6001192
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
VU6001192
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
VU6001192
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
VU6001192
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
VU6001192

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